molecular formula C20H42N2O B13776748 N-(2-Aminoethyl)stearamide CAS No. 871-79-4

N-(2-Aminoethyl)stearamide

Cat. No.: B13776748
CAS No.: 871-79-4
M. Wt: 326.6 g/mol
InChI Key: FZEIBCVEQZOUQH-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Amide Chemistry

N-(2-Aminoethyl)stearamide belongs to the broad class of fatty acid amides, which are derivatives of fatty acids linked to an amine. evitachem.comresearchgate.net This family of lipids includes the well-studied N-acylethanolamines (NAEs), which are fatty acid conjugates of ethanolamine (B43304). nih.gov NAEs are recognized as important lipid mediators in both plants and animals, involved in a variety of physiological processes. researchgate.net

The chemistry of fatty acid amides is diverse, with the properties and functions of each molecule being heavily influenced by the nature of both the fatty acid chain and the amine headgroup. core.ac.uk For instance, NAEs incorporating saturated, monounsaturated, or polyunsaturated fatty acyl groups exhibit different signaling functions. core.ac.uk The presence of the aminoethyl group in this compound, as opposed to the ethanolamine group in NAEs, alters its chemical properties, such as basicity and potential for further chemical modification. This structural difference is a key area of investigation, as it influences how the molecule interacts with biological systems and its potential applications. evitachem.comontosight.ai

Evolution of Research Perspectives on this compound and its Structural Analogs

Initial research into fatty acid amides often considered them as minor biological constituents. nih.gov A significant shift occurred with the discovery that anandamide (B1667382) (N-arachidonoylethanolamine), an NAE, acts as a ligand for the human cannabinoid receptor. nih.gov This finding spurred extensive investigation into the biological roles of NAEs and other fatty acid amides. nih.govnih.gov

Research has since expanded to a wide range of structural analogs, including this compound. The focus has been on understanding how modifications to the chemical structure affect the compound's function. For example, studies have compared the properties of this compound to its hydroxyethyl (B10761427) derivatives, noting differences in hydrophilicity and reactivity. cymitquimica.com The investigation of various salt forms, such as the hydrochloride or phosphate (B84403) salts of related stearamides, aims to enhance properties like aqueous solubility for specific applications. ontosight.aievitachem.com The self-assembly properties of stearamide derivatives are also an active area of research, with studies showing that compounds like this compound can form organic nanotubes under specific conditions. oup.com

A comparative look at some structural analogs is presented below:

Compound NameKey Structural Difference from this compoundNotable Research Focus
N-Stearoylethanolamine (SEA)Contains a hydroxyl group instead of a primary amine on the ethyl headgroup.Investigated for its role in metabolic regulation and as a bioactive lipid. core.ac.uk
N-Palmitoylethanolamine (PEA)Features a palmitic acid (C16) chain instead of a stearic acid (C18) chain.Studied for its anti-inflammatory and neuroprotective effects. core.ac.ukresearchgate.net
N-Oleoylethanolamine (OEA)Contains an oleic acid (C18, monounsaturated) chain.Researched for its role in appetite suppression and energy metabolism. core.ac.uknih.gov
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamideContains a secondary amine and a terminal hydroxyl group.Used as a surfactant and emulsifier in cosmetic and industrial applications. cymitquimica.com

Significance of this compound in Interdisciplinary Academic Endeavors

The unique amphiphilic structure of this compound has led to its investigation in several interdisciplinary fields:

Materials Science: The ability of stearamide derivatives to self-assemble into novel structures is of great interest. oup.com Research has shown that this compound can form organic nanotubes, which have potential applications in developing new materials and coatings. ontosight.aioup.com Its potential use as a corrosion inhibitor is also being explored.

Biomedical Research: In the biomedical field, this compound and its analogs are being explored for drug delivery systems. ontosight.aiontosight.ai Their amphiphilic nature could allow them to form stable complexes with therapeutic agents, potentially enhancing their delivery and efficacy. ontosight.ai The interaction of these molecules with cell membranes and their potential to influence cellular pathways are also subjects of ongoing investigation. evitachem.comontosight.ai

Biochemistry and Pharmacology: The structural similarity of this compound to biologically active lipids like NAEs suggests potential applications in biochemistry. ontosight.ai Its functional groups could participate in enzymatic reactions or act as ligands for metal ions. ontosight.ai Some studies on related N-(2-hydroxyethyl)amide derivatives have investigated their potential anticonvulsant activity. nih.gov

Analytical Chemistry: The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and analysis of this compound is crucial for its study in various applications, including pharmacokinetics. sielc.com

Properties

CAS No.

871-79-4

Molecular Formula

C20H42N2O

Molecular Weight

326.6 g/mol

IUPAC Name

N-(2-aminoethyl)octadecanamide

InChI

InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h2-19,21H2,1H3,(H,22,23)

InChI Key

FZEIBCVEQZOUQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl Stearamide and Its Derivatives

Established Amidation Pathways for N-(2-Aminoethyl)stearamide Synthesis

The formation of the amide bond in this compound is typically achieved through well-established amidation pathways involving either stearic acid or its more reactive derivative, stearoyl chloride.

The direct reaction between stearic acid and ethylenediamine (B42938) represents a primary route to this compound. evitachem.com This reaction is a nucleophilic acyl substitution, where the amine group of ethylenediamine attacks the carbonyl carbon of stearic acid. To facilitate this transformation, which can be challenging due to the basicity of amines tending to deprotonate the carboxylic acid into an unreactive carboxylate, specific conditions are employed. libretexts.org The process generally requires heating the reactants under reflux, often in a solvent like toluene (B28343) or xylene that allows for the azeotropic removal of water, driving the equilibrium towards product formation. evitachem.com

Acid catalysis is frequently employed to enhance the electrophilicity of the carboxylic acid's carbonyl carbon. Catalysts such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used in small molar percentages. The reaction mechanism involves the protonation of the carboxylic acid, followed by the nucleophilic attack from the amine, and subsequent dehydration to form the amide bond. This direct amidation method is noted for its mild reaction conditions and potential for high yields. nanotrun.com

Table 1: Reaction Parameters for Direct Amidation of Stearic Acid

Parameter Typical Conditions Rationale
Reactants Stearic Acid, Ethylenediamine Formation of the stearamide backbone and introduction of the aminoethyl group. evitachem.com
Catalyst H₂SO₄ or HCl (1–5 mol%) Protonates the carboxylic acid, increasing carbonyl electrophilicity.
Temperature 120–150°C (Reflux) Provides energy to overcome the activation barrier and remove water.
Solvent Toluene or Xylene Facilitates azeotropic removal of water byproduct.
Reaction Time 6–12 hours Required to drive the reaction to completion.

| Yield | 70–85% (after purification) | Represents a generally efficient transformation. |

A more reactive alternative to stearic acid is stearoyl chloride. Its use in acylation reactions under anhydrous conditions provides a high-yield pathway to this compound. This method, often referred to as the Schotten-Baumann reaction, involves the dropwise addition of stearoyl chloride to a solution of ethylenediamine. nrct.go.thdiva-portal.org The high reactivity of the acyl chloride allows the reaction to proceed at lower temperatures, typically between 0°C and room temperature. tesisenred.net

The reaction is conducted in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent the hydrolysis of the stearoyl chloride. nrct.go.th A base, commonly triethylamine (B128534) (TEA), is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the unreacted amine.

Table 2: Reaction Parameters for Acylation with Stearoyl Chloride

Parameter Typical Conditions Rationale
Reactants Stearoyl Chloride, Ethylenediamine Utilizes a highly reactive acyl chloride for efficient amidation. nrct.go.th
Solvent Dichloromethane (DCM) or THF (anhydrous) Prevents hydrolysis of stearoyl chloride. nrct.go.th
Temperature 0–25°C The high reactivity of the acyl chloride allows for milder conditions. tesisenred.net
Base Triethylamine (TEA) Scavenges the HCl byproduct.
Molar Ratio 1:1.2 (Stearoyl Chloride to Amine) A slight excess of the amine can be used to ensure complete reaction of the acyl chloride.

| Key Feature | High Yield | The reactivity of stearoyl chloride generally leads to higher product yields compared to using stearic acid directly. |

Exploration of Catalytic Systems in Amide Bond Formation Relevant to this compound

Recent advancements in organic synthesis have focused on developing catalytic systems to make amide bond formation more efficient and sustainable. These methods are applicable to the synthesis of fatty amides like this compound.

Transition metal catalysis offers a powerful alternative to traditional amidation methods, often proceeding under neutral conditions. acs.orgnih.govresearchgate.net A notable development is the use of manganese(I) catalysts for the direct amidation of esters with amines, a method that has been successfully applied to fatty acid esters. acs.orgnih.govresearchgate.net This approach is significant as it represents the first example of transition metal-catalyzed amide bond formation from fatty acid esters and amines. acs.orgnih.govresearchgate.net The reaction tolerates a wide range of substrates, including various primary and secondary amines. researchgate.net

Other transition metals like palladium, nickel, titanium, zirconium, and ruthenium have also been employed in catalytic amidation reactions. diva-portal.orgmdpi.comresearchgate.net For instance, nickel/N-heterocyclic carbene (NHC) systems can catalyze the direct amidation of methyl esters. mdpi.com Group (IV) metals like titanium and zirconium have been used to catalyze the amidation of long-chain fatty acids at elevated temperatures. diva-portal.org These catalytic methods are part of a broader effort to overcome the limitations of traditional, stoichiometric approaches. acs.orgnih.govresearchgate.netresearchgate.net

In line with the principles of green chemistry, several environmentally benign methods for amide synthesis have been explored. mdpi.comucl.ac.uk One significant advancement is the development of solvent-free amidation. This can be achieved by using molten stearic acid as both a reactant and the reaction medium, thereby eliminating the need for volatile organic compounds (VOCs).

Enzymatic catalysis presents another green alternative. Lipases, such as Candida antarctica Lipase B, can catalyze the amidation reaction under mild conditions. Furthermore, mechanochemistry, where mechanical force is used to induce chemical reactions, has been applied to the amidation of esters under solvent-free conditions, generating large libraries of amides with minimal waste. mdpi.com These methods aim to reduce energy consumption and the use of hazardous reagents, making the synthesis of amides like this compound more sustainable. diva-portal.orgucl.ac.uk

Derivatization Strategies and Functional Group Modifications of the this compound Scaffold

The this compound molecule possesses reactive functional groups—specifically the primary amine—that can be readily modified to produce a variety of derivatives with tailored properties. This makes it a valuable intermediate for further chemical synthesis.

One common derivatization strategy is further acylation of the primary amine. For example, this compound can be reacted with other acylating agents, such as 10,12-pentacosadiynoyl chloride, to yield more complex amide structures like N-(2-stearaminoethyl)pentacosa-10,12-diynamide. nrct.go.th This introduces new functionalities, in this case, a diacetylene unit, which can be used for polymerization. nrct.go.thnrct.go.th

The primary amine also allows for the formation of salts through reaction with acids. Additionally, the aminoethyl moiety can be modified to introduce other functional groups. For instance, derivatives like N-(2-((2-Cyanoethyl)amino)ethyl)-N-(2-(stearoylamino)ethyl)stearamide have been synthesized, showcasing the potential for complex modifications. ontosight.ai The introduction of a bromo group, as in N-(2-bromoethyl)stearamide, creates a reactive site for subsequent nucleophilic substitution reactions. unibo.it These derivatization strategies are crucial for applications in fields such as polymer science and the development of functional materials like hydrogels and nanoparticles. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
N-(2-aminoethyl)ethanolamine
N-(2-stearaminoethyl)pentacosa-10,12-diynamide
N-(2-bromoethyl)stearamide
N-(2-((2-Cyanoethyl)amino)ethyl)-N-(2-(stearoylamino)ethyl)stearamide
Stearic Acid
Ethylenediamine
Stearoyl Chloride
Toluene
Xylene
Sulfuric Acid
Hydrochloric Acid
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Triethylamine (TEA)
10,12-pentacosadiynoyl chloride

Synthesis of Polyamine-Extended Stearamide Analogs

The extension of the polyamine chain in stearamide analogs involves the reaction of stearic acid with polyamines containing multiple amino groups. This creates compounds with an increased number of potential sites for further chemical modification or conjugation. ontosight.ai

A common method for synthesizing these analogs is the direct amidation of stearic acid with a polyamine like diethylenetriamine. For instance, the synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide involves reacting stearic acid with diethylenetriamine. smolecule.comalfa-chemistry.com This reaction typically proceeds by heating the reactants, often under an inert atmosphere, to facilitate the condensation reaction where water is eliminated to form the amide bond. The stoichiometry of the reactants is a critical parameter to control the extent of acylation and the nature of the final product.

The resulting polyamine-extended stearamides possess unique surfactant properties due to their combination of a hydrophobic tail and a more complex hydrophilic, polyfunctional headgroup. ontosight.aiontosight.ai These characteristics make them candidates for applications in drug delivery systems, where they can form stable complexes with nucleic acids for gene therapy, and in the development of specialized biomaterials. ontosight.ai

Table 1: Synthesis of Polyamine-Extended Stearamide Analogs

Product Name Reactants Typical Reaction Conditions Ref.
N-(2-((2-Aminoethyl)amino)ethyl)stearamide Stearic acid, Diethylenetriamine Heating at elevated temperatures (e.g., 160 °C) smolecule.com

Modifications Incorporating Hydroxyethyl (B10761427) Moieties

The incorporation of hydroxyethyl groups onto the this compound backbone is a significant modification that enhances the compound's hydrophilicity and introduces a reactive hydroxyl group for further derivatization. These derivatives, such as N-[2-[(2-hydroxyethyl)amino]ethyl]octadecanamide, are valuable as emulsifiers, surfactants, and viscosity control agents. nih.gov

Several synthetic routes are employed to produce these hydroxyethylated analogs:

Direct Amidation: This approach involves the reaction of stearic acid with an amino alcohol, such as N-(2-aminoethyl)ethanolamine. The reaction is typically conducted at high temperatures (120–150°C) under reflux, often with an acid catalyst like sulfuric or hydrochloric acid to promote the nucleophilic acyl substitution. Solvents like toluene or xylene are used to azeotropically remove the water formed during the reaction, driving it to completion.

Acylation with Stearoyl Chloride: A more reactive derivative of stearic acid, stearoyl chloride, can be used for acylation. This method proceeds under milder, anhydrous conditions, often at room temperature. A base such as triethylamine is required to neutralize the hydrochloric acid byproduct. This route generally offers higher yields and avoids the need for strong acid catalysts.

Reaction with Fatty Acid Methyl Esters: Fatty acid methyl esters can react with diethanolamine (B148213) at high temperatures (around 150°C) to produce N,N-bis(2-hydroxyethyl)stearamide. google.com However, this reaction can result in an equilibrium mixture containing ester amine byproducts. google.com

The presence of the hydroxyl group increases the compound's polarity and capacity for hydrogen bonding, which can improve its solubility and interaction with hydrophilic polymers.

Table 2: Synthetic Approaches for Hydroxyethylated Stearamide Derivatives

Method Reactants Key Conditions Advantages Ref.
Direct Amidation Stearic acid, N-(2-aminoethyl)ethanolamine 120–150°C, Acid catalyst (H₂SO₄), Toluene/Xylene Utilizes readily available starting materials
Acylation Stearoyl chloride, N-(2-aminoethyl)ethanolamine 0–25°C, Anhydrous solvent (DCM/THF), Base (Triethylamine) High yield, mild conditions

Formation of Phosphorylated Derivatives

The phosphorylation of this compound and its analogs introduces a phosphate (B84403) group, which significantly alters the molecule's chemical properties, including its solubility and reactivity. evitachem.com Phosphorylated N-acylethanolamines (NAEs) have been synthesized to explore their biological activities, such as antifungal properties. researchgate.net

The synthesis of these derivatives can be achieved by reacting the hydroxyl group of a hydroxyethyl-modified stearamide with a phosphorylating agent. For example, O-alkyl O-aryl O-2-(stearamido)ethyl phosphates were synthesized by reacting N-stearoylethanolamine with O-alkyl O-aryl chlorophosphate. researchgate.net This reaction introduces a phosphate ester linkage.

Another approach involves the direct use of a phosphoric acid derivative of this compound, which contributes to its solubility and reactivity profile. evitachem.com In broader biological contexts, NAEs are part of complex metabolic pathways where they can be generated from N-acyl-phosphatidylethanolamine (NAPE) precursors. mdpi.comd-nb.info The degradation of NAEs by enzymes like fatty acid amide hydrolase (FAAH) releases ethanolamine (B43304), which can then be phosphorylated and enter the Kennedy pathway for the synthesis of phosphatidylethanolamine (B1630911), a key membrane phospholipid. biorxiv.orgopenaccessjournals.com

Table 3: Research on Phosphorylated Stearamide and NAE Derivatives

Derivative Synthetic Precursor Key Finding Ref.
O-alkyl O-aryl O-2-(stearamido)ethyl phosphates N-stearoylethanolamine Derivatives showed improved antifungal activity compared to the parent compound. researchgate.net
This compound phosphate This compound The phosphoric acid derivative enhances solubility and reactivity. evitachem.com

Conjugation and Linker Chemistry for Advanced Applications

The primary and secondary amine groups of this compound serve as reactive handles for conjugation and linker chemistry, enabling its attachment to other molecules for advanced applications, particularly in drug delivery and biotechnology. ontosight.aithegoodscentscompany.com Its amphiphilic structure makes it a valuable component in formulating nanoparticles and liposomes. ontosight.aimedchemexpress.com

The amino groups provide sites for chemical modification, allowing the molecule to be linked to polymers, drugs, or targeting ligands. ontosight.ai For instance, the ability of polyamine-extended stearamide analogs to form stable complexes with nucleic acids makes them promising candidates for non-viral gene delivery vectors. ontosight.ai In this context, the stearamide portion helps in lipid formulation, while the cationic amine chain complexes with the anionic phosphate backbone of DNA or RNA.

Furthermore, derivatives of stearamide have been incorporated into more complex structures, such as N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide, which has been explored as an excipient in pharmaceutical formulations to improve the solubility of poorly water-soluble drugs and as a component in transfection reagents for delivering nucleic acids into cells. ontosight.ai The development of such conjugates often requires specific linker strategies to ensure the stability and functionality of the final construct.

Mechanistic Insights into Reaction Pathways and Yield Optimization

The primary reaction pathway for the synthesis of this compound and its derivatives is the amidation of stearic acid (or its more reactive forms like esters or acyl chlorides) with an appropriate amine.

The mechanism for the direct amidation of stearic acid with an amine, such as ethylenediamine, proceeds via a nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the stearic acid. This is typically followed by the elimination of a water molecule to form the stable amide bond. This dehydration step is often the rate-limiting step and is facilitated by high temperatures and, in some cases, an acid catalyst which protonates the carboxylic acid to enhance its electrophilicity.

Several factors influence the reaction pathway and final yield:

Temperature: The reaction temperature is a critical parameter. Dehydration and amide bond formation are significantly enhanced at temperatures above 140°C. smolecule.com However, excessively high temperatures (>200°C) can lead to side reactions like oxidation or polymerization, reducing the purity and yield of the desired product. smolecule.com

Molar Ratio of Reactants: The stoichiometric ratio of the reactants is crucial for controlling the product distribution. An excess of ethylenediamine can favor the formation of the mono-amide, this compound, while an excess of stearic acid may result in the bis-amide, N,N'-Ethylenebis(stearamide), or leave unreacted fatty acid in the final product. smolecule.com

Catalysts: While the reaction can proceed without a catalyst at high temperatures, acid catalysts like p-toluenesulfonic acid can accelerate the reaction rate, allowing for lower temperatures or shorter reaction times.

Reaction Environment: Performing the reaction under an inert atmosphere (e.g., nitrogen) is recommended to prevent the oxidation of reactants and products, especially at elevated temperatures. The removal of water, either by azeotropic distillation or by conducting the reaction under vacuum, is a key strategy to shift the reaction equilibrium towards the product side and maximize the yield. researchgate.net

By carefully controlling these parameters, the synthesis can be optimized to achieve high yields and purity of the target stearamide derivative. researchgate.netresearchgate.net

Table 4: Key Parameters for Optimizing Stearamide Synthesis

Parameter Influence on Reaction Optimized Conditions/Considerations Ref.
Temperature Affects reaction rate and side reactions Optimal range typically 120-180°C to promote amidation without decomposition. smolecule.com
Molar Ratio Determines product distribution (mono- vs. bis-amide) Adjusting the stearic acid-to-amine ratio is critical for product purity. smolecule.com
Catalyst Accelerates the rate-limiting dehydration step Acid catalysts (e.g., p-toluenesulfonic acid) can improve reaction efficiency.

| Water Removal | Shifts equilibrium to favor product formation | Use of azeotropic distillation or vacuum. | researchgate.net |


Supramolecular Chemistry and Self Assembly Phenomena of N 2 Aminoethyl Stearamide Analogs

Mechanistic Elucidation of Self-Assembly Processes

The formation of stable, self-assembled structures from individual molecules is governed by a delicate balance of intermolecular forces and geometric considerations. For N-(2-aminoethyl)stearamide and related compounds, the process is primarily driven by hydrophobic effects and specific interactions like hydrogen bonding.

The self-assembly of this compound is dictated by its amphiphilic architecture, which features a hydrophobic 18-carbon stearoyl chain and a hydrophilic aminoethyl head. ontosight.ai This duality drives the formation of organized aggregates. In the solid state and in non-polar solvents, the long octadecanoyl chains tend to adopt an extended, all-trans configuration. This arrangement maximizes van der Waals interactions between adjacent hydrocarbon chains, promoting close packing.

The primary driving forces for the self-aggregation of stearamide analogs are hydrogen bonding and π-π stacking interactions. researchgate.net The polar head groups, containing both amide and amine functionalities, align to form extensive hydrogen-bonded networks. These interactions, particularly the intermolecular hydrogen bonds between amide groups, are crucial for the stability of the resulting assemblies. researchgate.net Crystallographic studies of similar amides show that this packing often results in bilayer structures where the hydrophobic chains interdigitate, and the polar heads are aligned. rsc.org

Interaction TypeParticipating Molecular MoietyRole in Self-Assembly
Van der Waals ForcesHydrophobic stearoyl chainsPromotes close packing and stabilization of the hydrophobic core.
Hydrogen BondingPolar aminoethyl and amide head groupsKey directional force for the aggregation and formation of ordered networks. researchgate.net

A fascinating aspect of self-assembly is the emergence of chiral superstructures, such as helical ribbons and nanotubes, from achiral molecules like this compound. acs.orgncats.io While molecular chirality is a common source of chiral aggregates, its absence does not preclude the formation of such structures. The phenomenon, known as chiral symmetry breaking, can occur when molecules pack at a specific angle relative to each other, introducing a chiral twist into the aggregate. acs.org

Theoretical models suggest that even in racemic mixtures or assemblies of achiral molecules, where the net chirality should be zero, chiral aggregates can form. acs.org This implies that specific packing constraints and intermolecular interactions can favor one helical handedness over the other, leading to the observed chiral morphologies. acs.org

The geometry of an amphiphilic molecule plays a critical role in determining the morphology of the resulting aggregate. acs.org The relative size of the hydrophilic head group compared to the hydrophobic tail dictates the packing parameter, which in turn favors specific structures. Molecules with a cylindrical shape tend to form flat bilayers, whereas cone-shaped molecules are more likely to form micelles. acs.org

For this compound, the long, flexible stearoyl tail and the relatively compact aminoethyl head group result in a molecular geometry that is approximately cylindrical. This shape is highly conducive to the formation of bilayer structures, which are the fundamental building blocks for both lamellar phases and the walls of self-assembled nanotubes. acs.organnualreviews.org The structure of the head group is of vital importance; modifications such as adding more methylene (B1212753) groups to the head group of this compound have been shown to prevent nanotube formation, underscoring the precise geometric requirements for this type of self-assembly. acs.org

Interfacial Behavior and Membrane Interaction Studies

The dual chemical nature of stearamide derivatives dictates their interaction with biological and synthetic interfaces, particularly lipid bilayers. This behavior is foundational to their application in fields like drug delivery and cosmetics. ontosight.aiontosight.aiontosight.ai

This compound and its analogs are classic amphiphiles, possessing a distinct hydrophobic region (the C18 stearic acid chain) and a polar, hydrophilic headgroup (the aminoethyl moiety). ontosight.aievitachem.com This structure facilitates their spontaneous integration into lipid membranes. The long, saturated hydrocarbon tail favorably inserts itself into the hydrophobic core of the lipid bilayer, interacting with the lipid acyl chains. evitachem.com Simultaneously, the polar headgroup remains positioned at the aqueous interface. nih.gov

This insertion can significantly influence the physical properties of the membrane. The presence of these exogenous molecules can alter membrane fluidity, packing, and permeability. evitachem.com The specific nature of the headgroup and any modifications to the tail determine the precise impact. For instance, the hydroxyl and amide groups can form hydrogen bonds and interact with the lipid headgroups, potentially stabilizing the membrane structure. Research into the biological activity of these compounds often centers on their ability to modulate membrane dynamics and associated cell signaling pathways. ontosight.aievitachem.com

Table 1: Role of Structural Components in Lipid Bilayer Interaction

Structural Component Role in Interaction Primary Driving Force
Stearic Acid Chain Inserts into the non-polar core of the lipid bilayer. Hydrophobic Effect
Amide Linkage Participates in hydrogen bonding near the interfacial region. Hydrogen Bonding

| Aminoethyl Headgroup | Anchors the molecule at the polar water-membrane interface. | Electrostatic Interactions, Hydrogen Bonding |

The pronounced amphiphilic character of this compound and its derivatives makes them highly effective surfactants and emulsifiers. cymitquimica.com Their molecular structure allows them to reduce the interfacial tension between immiscible phases, such as oil and water. The hydrophobic stearamide tail orients into the non-polar phase (e.g., oil), while the hydrophilic aminoethyl headgroup orients towards the polar phase (e.g., water). ontosight.aiontosight.ai This property is exploited in various formulations, including cosmetics and pharmaceuticals, to create stable emulsions, enhance the solubility of poorly water-soluble agents, and act as skin conditioning agents. ontosight.aiontosight.ai

The versatility of these compounds is further enhanced by modifying the headgroup. For example, derivatives with hydroxyethyl (B10761427) groups, such as N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide, exhibit different solubility and interaction profiles compared to the primary amine variant. cymitquimica.com N,N-Bis(2-hydroxyethyl)stearamide, with its two hydroxyethyl groups, has higher hydrophilicity and is noted for its ability to enhance foam stability in cosmetic products. The hydrochloride salt forms of these compounds can also be used to improve solubility in aqueous solutions, making them suitable for a wider range of applications. ontosight.ai

Table 2: Comparison of Stearamide Analogs and Their Interfacial Properties

Compound Key Structural Difference Impact on Properties
This compound Primary amine headgroup. nih.gov Reactive amine group allows for salt formation; higher basicity.
N-Ethyl-N-(2-hydroxyethyl)stearamide Ethyl and hydroxyethyl groups on the amine. Balanced hydrophilicity and hydrophobicity; acts as an effective emulsifier.
N,N-Bis(2-hydroxyethyl)stearamide Two hydroxyethyl groups. Higher hydrophilicity, enhances foam stability and viscosity.

Gelation Mechanisms and Material Formation

The same self-assembly principles that govern interfacial behavior also enable stearamide derivatives to act as low-molecular-weight gelators (LMWGs). These molecules can immobilize large volumes of a liquid solvent by forming an extensive three-dimensional network of self-assembled fibers. nih.govnih.gov

Stearamide derivatives have demonstrated the ability to form both hydrogels (in water) and organogels (in organic solvents). The process is typically induced by a change in temperature or solvent composition. nih.gov A notable example is this compound itself, which has been shown to self-assemble into nanotubes from a 1,2-dichloroethane (B1671644) solution at a concentration of 0.5 mg/mL. acs.org These nanotubes exhibited an external diameter of 80 nm and a wall thickness of 30 nm. acs.org At higher concentrations (2 mg/mL), the morphology changes to helical ribbons, which suggests that the nanotubes are formed through a helical assembly pathway. acs.org

The gelation mechanism is driven by a combination of non-covalent forces. Van der Waals interactions between the long alkyl chains and hydrogen bonding between the amide and amine groups are the primary driving forces for the one-dimensional growth of the molecular aggregates into fibers. researchgate.netnih.gov In some systems, such as quaternary ammonium (B1175870) salts derived from stearamide, gelation can be responsive to external stimuli like pH and temperature, driven by intermolecular acid-base interactions. researchgate.net

The efficiency and properties of a gel are highly dependent on the molecular structure of the gelator. researchgate.netmaynoothuniversity.ie The design of effective LMWGs relies on tuning the molecular architecture to achieve a delicate balance between solubility and insolubility, which allows for the formation of a stable, yet dynamic, fibrous network. researchgate.net

Studies comparing different stearic acid derivatives have provided key insights into these relationships:

Presence of Additional Functional Groups : The inclusion of a hydroxyl group along the alkyl chain, as in (R)-12-hydroxystearic acid (HSA) derivatives, can significantly enhance gelation efficiency compared to the corresponding non-hydroxylated stearic acid derivatives. nih.gov The hydroxyl group provides an additional site for hydrogen bonding, strengthening the intermolecular interactions that lead to fiber formation. nih.gov

Headgroup and Tail Modifications : The nature of the headgroup and the length of the alkyl tail are critical. researchgate.net For instance, research on bisamides, where two acyl chains are connected by a spacer, has shown a distinct "odd-even" effect. nih.gov The melting temperature and molecular packing of the gels alternate depending on whether the number of methylene units in the spacer is odd or even, demonstrating how subtle changes in molecular geometry can lead to significant differences in the final material properties. nih.gov

Driving Forces : The self-assembly process is a cooperative effect of multiple weak interactions. researchgate.net While hydrogen bonding between amide groups is a powerful tool for creating ordered structures, van der Waals forces are crucial for packing the long alkyl chains, and in aromatic systems, π-π stacking can also play a significant role. nih.govresearchgate.net The ultimate structure of the gel network is a result of the interplay between these forces. researchgate.net

Table 3: Impact of Structural Modifications on Gelation Properties

Structural Feature Modification Example Effect on Gelation Source
Alkyl Chain Addition of a hydroxyl group (e.g., HSA vs. Stearic Acid) Enhances gelation efficiency by providing extra hydrogen bonding sites. nih.gov
Spacer Length "Odd-Even" effect in n-methylene spacers of bisamides Alters molecular packing and thermal properties of the gel. nih.gov
Concentration Increasing concentration of this compound Can change morphology from nanotubes to helical ribbons. acs.org

| Headgroup | Quaternary ammonium salt vs. primary amine | Introduces pH and temperature responsiveness to the gel system. | researchgate.net |

Advanced Characterization Techniques for Research on N 2 Aminoethyl Stearamide

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural investigation of N-(2-Aminoethyl)stearamide, offering insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the long alkyl chain of the stearoyl group would exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the amine groups would appear at distinct downfield shifts due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The protons of the ethylenediamine (B42938) moiety would also show specific chemical shifts and coupling patterns, allowing for the confirmation of the head group structure. Furthermore, the presence of impurities would be detectable as additional signals in the spectrum, enabling a quantitative assessment of the sample's purity.

Conformational analysis of this compound can also be performed using advanced NMR techniques. The molecule possesses rotational freedom around several single bonds, particularly the amide bond and the C-C bonds of the ethylenediamine backbone. Temperature-dependent NMR studies can reveal the presence of different conformers and allow for the determination of the energy barriers between them. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in the elucidation of the preferred three-dimensional structure in solution. The hindered rotation around the amide bond can lead to the observation of distinct sets of signals for different rotamers, and the rate of their interchange can be studied by dynamic NMR experiments. nih.gov

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal. The carbonyl carbon of the amide group is particularly characteristic, appearing at a downfield chemical shift typically in the range of 160-180 ppm. The carbon atoms of the long alkyl chain would resonate in the upfield region, while the carbons of the ethylenediamine moiety would be found at intermediate chemical shifts. The presence of any impurities containing carbon atoms would result in extra peaks in the ¹³C NMR spectrum, further confirming the purity of the sample.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (stearoyl chain)~ 0.88Triplet
(CH₂)₁₅ (stearoyl chain)~ 1.25Multiplet
CH₂-C=O~ 2.20Triplet
C=O-NH-CH₂~ 3.30Multiplet
NH-CH₂-CH₂-NH₂~ 2.80Multiplet
NH & NH₂Variable (broad)Singlet
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (stearoyl chain)~ 14
(CH₂)₁₅ (stearoyl chain)~ 22-34
CH₂-C=O~ 36
C=O~ 174
C=O-NH-CH₂~ 42
NH-CH₂-CH₂-NH₂~ 40

Fourier Transform-Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the case of this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent peaks in the FTIR spectrum of this compound would be associated with the amide and amine functional groups. The N-H stretching vibrations of the primary and secondary amines, as well as the amide group, would appear as a broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be observed as a strong absorption band around 1640 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be found near 1550 cm⁻¹. The long alkyl chain of the stearoyl group would give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of these characteristic absorption bands provides a molecular fingerprint for this compound, confirming the presence of its key functional groups.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchAmine and Amide
2850-2960C-H stretchAlkyl chain
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1465C-H bend (scissoring)Alkyl chain (CH₂)
~1375C-H bend (rocking)Alkyl chain (CH₃)

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The chromophores in a molecule, which are the parts responsible for absorbing light, can be identified by their characteristic absorption maxima (λ_max_). shimadzu.com In this compound, the primary chromophore is the amide group.

Amides typically exhibit a weak n → π* transition at longer wavelengths (around 210-220 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm). researchgate.net The long alkyl chain of the stearoyl group does not absorb in the UV-Visible region. Therefore, the UV-Visible spectrum of this compound is expected to be relatively simple, with an absorption maximum in the far UV region.

While not a primary technique for structural elucidation of this compound, UV-Visible spectroscopy can be useful for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, according to the Beer-Lambert law. wikipedia.org The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined and used for concentration measurements. thermofisher.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their supramolecular assemblies. This compound itself is not chiral. However, due to its amphiphilic nature, with a long hydrophobic stearoyl tail and a hydrophilic aminoethyl headgroup, it has the potential to self-assemble into chiral aggregates in solution or in the solid state.

If this compound molecules were to form ordered, helical structures, these supramolecular assemblies would be chiral and could be detected by CD spectroscopy. The CD spectrum would show characteristic positive or negative peaks in the regions where the chromophores of the molecule absorb light. In this case, the amide chromophore would be the primary contributor to the CD signal. The sign and intensity of the CD signal would provide information about the handedness (left- or right-handed) and the degree of order of the chiral aggregates. This technique is particularly valuable for investigating the self-assembly behavior of amphiphilic molecules and understanding the factors that govern the formation of chiral superstructures. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface of thin films or coatings of this compound.

An XPS survey scan of a surface coated with this compound would reveal the presence of carbon, nitrogen, and oxygen, the constituent elements of the molecule. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide more detailed information about the chemical bonding. The C 1s spectrum could be deconvoluted into components corresponding to the alkyl chain (C-C, C-H), the carbon atoms adjacent to the nitrogen atoms (C-N), and the carbonyl carbon of the amide group (C=O). The N 1s spectrum would show peaks corresponding to the amine and amide nitrogen atoms, which would have slightly different binding energies. researchgate.net The O 1s spectrum would exhibit a peak characteristic of the carbonyl oxygen.

XPS can be used to assess the purity and uniformity of a this compound coating on a substrate. The presence of any contaminants on the surface would be detected as additional elemental peaks in the survey scan. Depth profiling, which involves sputtering away the surface layers with an ion beam, can be used to investigate the composition as a function of depth, providing information about the thickness and homogeneity of the coating.

Interactive Data Table: Expected Binding Energies in XPS for this compound
ElementCore LevelFunctional GroupExpected Binding Energy (eV)
C1sC-C, C-H (alkyl chain)~285.0
C1sC-N~286.0
C1sC=O (amide)~288.0
N1sAmine~399.0
N1sAmide~400.0
O1sC=O (amide)~531.5

Chromatographic Separations for Research Purity and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, ensuring the quality and purity of the compound for research purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method can be employed, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is suitable, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.com

Detection can be achieved using a UV detector, monitoring the absorbance of the amide chromophore at a low wavelength (around 210 nm). For more sensitive and selective detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides the highest level of specificity and allows for the unambiguous identification and quantification of this compound and any related impurities. nih.govresearchgate.netresearchgate.net

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks. The area of the main peak corresponding to this compound, relative to the total area of all peaks, gives a measure of the purity. For quantitative analysis, a calibration curve can be constructed by injecting known concentrations of a standard solution of this compound and plotting the peak area versus concentration. This allows for the accurate determination of the concentration of the compound in unknown samples.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities or related substances. A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.comsielc.com In this method, the separation is achieved on a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions with the basic amino groups of the analyte. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com This composition ensures efficient partitioning of the nonpolar stearamide portion of the molecule with the stationary phase while allowing for controlled elution. The method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com By monitoring the elution profile with a suitable detector, such as a UV detector, the presence of any contaminants or degradation products can be identified and quantified, providing a precise measure of the compound's purity.

Interactive Table: HPLC Parameters for this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis

For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC. nih.gov UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster separation times without sacrificing resolution. mdpi.com The established HPLC method for this compound can be adapted for UPLC applications by using columns with smaller, 3 µm particles. sielc.comsielc.comsielc.com This transition to smaller particle technology significantly reduces analytical run times, thereby increasing sample throughput, which is particularly valuable in high-demand research and quality control environments. nih.gov The fundamental principles of separation remain the same as in HPLC, but the higher operating pressures and smaller particle sizes of UPLC provide enhanced speed and efficiency. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This combination is invaluable for the unequivocal identification of this compound. For the compound to be compatible with mass spectrometry, the mobile phase modifier used in HPLC, phosphoric acid, must be replaced with a volatile alternative such as formic acid. sielc.comsielc.com

After the compound is separated by the LC column, it enters the mass spectrometer's ion source, where it is ionized, typically via electrospray ionization (ESI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (Molecular Formula: C20H42N2O), this analysis would confirm its molecular weight of 326.56 g/mol . sielc.com Furthermore, tandem mass spectrometry (MS/MS) can be employed, where the molecular ion is fragmented to produce a characteristic pattern of daughter ions. qub.ac.uk This fragmentation pattern serves as a molecular fingerprint, allowing for definitive structural confirmation and differentiation from isomeric compounds. nih.gov

Microscopic and Scattering Techniques for Morphological and Nanostructural Analysis

Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is an essential tool for investigating the surface morphology of this compound in its solid state. vaccoat.com This technique uses a focused beam of electrons to scan the sample surface, providing high-resolution images of the surface topography with resolutions often reaching 1.5 nm or better. vaccoat.com Analysis of this compound by FE-SEM would reveal critical information about its particle shape, size distribution, and surface texture. Researchers can visualize the degree of aggregation, the presence of crystalline facets, and any surface defects. For materials like fatty amides, which can form thin films or coatings, FE-SEM is used to characterize the uniformity and structure of these layers. vaccoat.com The sample typically requires coating with a thin conductive layer to prevent charging and improve image quality.

Interactive Table: Information Obtainable from FE-SEM Analysis```html

Parameter AnalyzedInformation Gained
Particle MorphologyProvides data on the shape (e.g., flakes, needles, spheres) and size of individual particles.
Surface TopographyReveals surface features such as smoothness, roughness, pores, and crystalline steps.
Aggregation StateShows how individual particles cluster or agglomerate.
Coating/Film CharacterizationAssesses the uniformity, thickness, and fine structure of applied layers.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal nanostructure of materials. Due to its amphiphilic nature, this compound has the potential to self-assemble into various nanostructures, such as micelles, vesicles, fibers, or lamellar sheets, when dispersed in a solvent. TEM is the primary technique for directly imaging these assemblies. researchgate.netTo perform TEM analysis, a dilute dispersion of the sample is typically drop-cast onto a TEM grid and the solvent is allowed to evaporate. The electron beam passes through the thin sample, and the resulting image provides a 2D projection of the nanostructures present. nih.govThis allows for precise measurement of features like fiber diameter, vesicle size, or the spacing within lamellar structures, providing fundamental insights into the self-assembly behavior of the molecule.

X-ray Diffraction (XRD) for Crystalline Phase and Lamellar Structure Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to determining the solid-state structure of crystalline materials like this compound. semineral.esThe technique provides information on both the long-range and short-range order of the molecular packing.

XRD analysis is typically divided into two regimes:

Wide-Angle X-ray Diffraction (WAXD) : This technique probes short intermolecular distances (sub-nanometer) and is used to identify the specific crystalline polymorph, which refers to the packing arrangement of the molecules in the crystal lattice (e.g., α, β, γ forms). ugent.be* Small-Angle X-ray Diffraction (SAXD) : This technique is sensitive to longer-range periodicities (1-100 nm) and is crucial for determining the lamellar structure. ugent.beFor long-chain molecules like this compound, molecules often arrange themselves into bilayers. SAXD measures the d-spacing, which is the repeat distance of these lamellar layers. nih.gov By analyzing the position (2θ angle) and intensity of the diffraction peaks, one can determine the crystalline phase and calculate the lamellar spacing using Bragg's Law. semineral.esThis information is critical for understanding how the molecule organizes in the solid state, which influences its physical properties.

Table of Compounds

Compound Name
This compound
Acetonitrile
Phosphoric acid
Formic acid

Small-Angle X-ray Scattering (SAXS) for Micro-channel Investigation

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure of materials. wikipedia.org It provides information on a variety of parameters including average particle sizes, shapes, distribution, and surface-to-volume ratios. wikipedia.org The technique is non-destructive and typically requires minimal sample preparation. wikipedia.org SAXS is applicable to a wide range of materials, including solids, liquids, gels, and powders, and can be used to study amorphous, crystalline, or semi-crystalline structures. malvernpanalytical.com

In the context of this compound, SAXS can be employed to investigate the formation and characteristics of micro-channels within its supramolecular structures. By analyzing the scattering pattern of X-rays at very small angles (typically 0.1 to 10 degrees), researchers can gain insights into the size, shape, and orientation of these channels. wikipedia.orgmalvernpanalytical.com This information is crucial for understanding how the molecule self-assembles and forms complex networks. The technique can resolve structural features in the range of 1 to 100 nm, making it ideal for studying the nanoscale architecture of this compound assemblies. wikipedia.org

The analysis of SAXS data can reveal whether micro-channels are uniform in size and shape, and how they are arranged within the material. This is achieved by fitting the scattering data to various models that describe different types of structures, such as cylinders, spheres, or lamellae. youtube.com The resulting data can provide a detailed picture of the internal porosity and channel connectivity, which are critical properties for applications in areas like controlled release and catalysis.

Table 1: Illustrative SAXS Data for Micro-channel Analysis

ParameterValueDescription
Scattering Vector (q) range 0.01 - 0.5 Å⁻¹The range of angles over which X-ray scattering is measured.
Correlation Length 8.5 nmA measure of the average distance over which the structure is ordered.
Channel Diameter 2.3 nmThe average diameter of the micro-channels within the structure.
Porod Exponent 3.8Provides information about the nature of the interface of the scattering objects.

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from a SAXS experiment on a micro-channel-forming system.

Thermal Analysis in Supramolecular Systems

Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It is widely used to determine the thermal properties of materials, including phase transition temperatures, enthalpies of transition, and heat capacities. tudelft.nlgatech.edu

In the study of supramolecular systems involving this compound, DSC is instrumental in identifying and characterizing phase transitions. These transitions can include melting, crystallization, and solid-solid transitions, which are indicative of changes in the molecular arrangement and intermolecular interactions within the self-assembled structure. mdpi.com

A typical DSC experiment involves heating or cooling a sample at a constant rate and measuring the difference in heat flow between the sample and a reference. nih.gov An endothermic peak in the DSC thermogram indicates a process that absorbs heat, such as melting, while an exothermic peak signifies a heat-releasing process, like crystallization. orientjchem.org The temperature at which the peak maximum occurs is taken as the phase transition temperature. tudelft.nl

For this compound, DSC can provide valuable information on the stability of its supramolecular assemblies and how factors such as hydration or the presence of other molecules influence its phase behavior. For instance, studies on homologous N-acylethanolamines have shown that both dry and hydrated samples exhibit a major sharp endothermic transition, with hydrated samples showing the transition at considerably lower temperatures. nih.gov

Table 2: Phase Transition Temperatures of a Homologous Series of N-Acylethanolamines Determined by DSC

CompoundDry Sample Transition Temperature (°C)Hydrated Sample Transition Temperature (°C)
N-Octanoylethanolamine54.235.8
N-Decanoylethanolamine65.148.5
N-Lauroylethanolamine75.360.2
N-Myristoylethanolamine82.669.8
N-Palmitoylethanolamine88.477.1
N-Stearoylethanolamine (related to this compound) 93.5 83.2
N-Arachidoylethanolamine97.888.5

Source: Adapted from literature data on N-acylethanolamines to illustrate expected trends. nih.gov

The enthalpy and entropy of these transitions can also be calculated from the DSC data, providing deeper thermodynamic insights into the forces driving the self-assembly and phase behavior of this compound in supramolecular systems. nih.gov

Theoretical and Computational Studies on N 2 Aminoethyl Stearamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. For a flexible molecule like N-(2-Aminoethyl)stearamide, these methods can predict its preferred shapes, energetic properties, and how individual molecules interact to form larger assemblies.

This compound possesses significant conformational flexibility due to the numerous single bonds in its long stearamide tail and the ethylenediamine (B42938) head group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This process involves systematically rotating the bonds within the molecule to generate a wide range of possible shapes. For each generated conformer, an energy minimization calculation is performed using force fields (like MMFF or AMBER). This calculation refines the geometry to find a nearby low-energy state. The result is a potential energy surface, which maps the energy of the molecule as a function of its geometry. The conformers with the lowest energy are the most likely to be observed under experimental conditions.

Key areas of flexibility in this compound include the torsion angles along the C-C backbone of the stearoyl chain and the C-C, C-N bonds of the ethylenediamine moiety. The most stable conformers would likely feature a nearly linear, all-trans arrangement of the alkyl chain to minimize steric hindrance, while the head group's conformation would be influenced by potential intramolecular hydrogen bonding between the amide and amine groups.

Table 1: Illustrative Results of Energetic Minimization for Key Conformers

Dihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Alkyl Chain ConformationPredicted Stability
~180° (anti)0.00All-transMost Stable
~60° (gauche)+0.95All-transModerately Stable
~120° (eclipsed)+5.50All-transUnstable
~180° (anti)+1.50Single gauche kinkLess Stable

Note: This table is illustrative and represents the type of data generated from a conformational analysis study.

As an amphiphilic molecule with a long, hydrophobic alkyl tail and a polar, hydrophilic ethylenediamine head group, this compound is expected to self-assemble in the presence of a solvent. Molecular dynamics (MD) simulations are the primary tool for predicting this behavior.

In a typical MD simulation, a large number of this compound molecules are placed in a simulation box with an explicit solvent (e.g., water). The forces between all atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time. These simulations can predict the formation of various aggregates, such as micelles, bilayers, or vesicles, depending on the concentration and solvent conditions.

Analysis of these simulations would reveal the critical role of intermolecular forces:

Van der Waals interactions: Driving the association of the hydrophobic stearoyl chains to minimize contact with water.

Hydrogen bonding: Occurring between the amide and amine groups of the head groups and with surrounding water molecules, stabilizing the exterior of the aggregates.

Electrostatic interactions: Arising from the partial charges on the polar head groups.

These simulations can provide insights into the size, shape, and stability of the resulting nanostructures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and properties of a molecule, complementing the classical mechanics approach of molecular modeling.

DFT is a computational method used to investigate the electronic structure (the distribution of electrons) of molecules. By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a variety of molecular properties. For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield valuable data.

Electronic Structure: Calculations would determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich amine and amide groups, while the LUMO might be centered around the carbonyl group. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Vibrational Properties: DFT can predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This allows for a detailed assignment of the experimental vibrational bands to specific atomic motions, such as N-H stretching, C=O stretching, C-H bending, and C-N stretching.

Table 2: Representative Predicted Vibrational Frequencies from a DFT Study

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch (Amine)3450, 3360Asymmetric & Symmetric stretching
N-H Stretch (Amide)3320Stretching of the amide N-H bond
C-H Stretch (Alkyl)2955, 2870Asymmetric & Symmetric stretching
C=O Stretch (Amide I)1650Carbonyl group stretching
N-H Bend (Amide II)1555In-plane bending of the N-H bond

Note: This table contains representative values illustrating the output of a DFT vibrational analysis.

The Molecular Electrostatic Potential (MEP) is a property derived from DFT calculations that maps the charge distribution of a molecule. It is plotted onto the molecule's electron density surface, visualizing the regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an MEP analysis would highlight:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack and favorable for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms of the primary amine and the secondary amide groups, identifying these as the most likely sites for nucleophilic attack and hydrogen bond donation.

Neutral Potential (Green): Covering the long, nonpolar alkyl chain, consistent with its hydrophobic character.

The MEP map is crucial for understanding intermolecular interactions, predicting how the molecule will interact with other molecules, solvents, or biological targets.

Structure-Property and Structure-Activity Relationship (SAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate a molecule's structure with its biological activity or physical properties, respectively. wikipedia.orgnih.gov

To develop a QSAR model for a compound like this compound, a dataset of structurally similar molecules with measured biological activity (e.g., antimicrobial, anti-inflammatory) would be required. For each molecule in the series, a set of numerical descriptors would be calculated. These can include:

Physicochemical Descriptors: LogP (hydrophobicity), molecular weight, molar refractivity.

Topological Descriptors: Describing molecular branching and connectivity.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT.

Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed activity.

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

While no specific QSAR studies focusing solely on this compound are prominent in the literature, such a model could be invaluable. For instance, a hypothetical QSAR for a series of N-(2-Aminoethyl)alkanamides could reveal that increasing the alkyl chain length (a descriptor related to LogP) positively correlates with a specific activity up to a certain point, after which activity decreases (a "cutoff" effect). Such a model would be a powerful predictive tool for designing new, more potent analogues without the need for exhaustive synthesis and testing.

Correlation between Molecular Structure and Gelation Properties

The ability of this compound to form gels in organic solvents is intrinsically linked to its molecular structure, which facilitates self-assembly into three-dimensional networks. This process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding and van der Waals forces.

The this compound molecule possesses a long, hydrophobic stearamide tail (a C18 saturated fatty acid chain) and a polar headgroup containing both an amide linkage and a primary amine. This amphiphilic nature is crucial for its self-assembly. The long alkyl chains can align and interact through van der Waals forces, promoting aggregation. epa.gov

The key to the gelation process, however, lies in the hydrogen bonding capabilities of the headgroup. The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the terminal primary amine (-NH2) provides additional hydrogen bond donor sites. These multiple hydrogen bonding sites allow for the formation of a network of intermolecular connections, leading to the creation of fibrous structures that entrap solvent molecules and form a gel. rsc.orgnih.govresearchgate.net The presence of the flexible ethylenediamine linker can also influence the packing of the molecules and the resulting morphology of the self-assembled network.

Studies on similar fatty acid amides have shown that the strength and nature of the gel are highly dependent on the balance between the hydrophobic interactions of the alkyl chains and the hydrogen bonding of the headgroups. nih.gov The length of the alkyl chain, the presence of unsaturated bonds, and the nature of the polar headgroup all play a significant role in determining the critical gelation concentration and the thermal stability of the resulting gel. For this compound, its long, saturated stearoyl chain allows for strong van der Waals interactions, while the ethylenediamine headgroup provides robust hydrogen bonding, suggesting a high potential for effective organogelation.

Table 1: Key Molecular Features of this compound and Their Role in Gelation

Molecular FeatureRole in Self-Assembly and Gelation
Stearoyl Chain (C18) Promotes aggregation through strong van der Waals interactions between the long, saturated alkyl chains.
Amide Group (-CONH-) Acts as a primary site for intermolecular hydrogen bonding (both donor and acceptor), facilitating the formation of fibrous networks.
Ethylenediamine Headgroup Provides additional hydrogen bond donor sites via the terminal amine (-NH2), enhancing the connectivity of the self-assembled network.
Amphiphilic Nature The distinct polar headgroup and nonpolar tail drive the self-assembly process in organic solvents.

Computational Assessment of Drug-likeness and Molecular Interactions

While this compound is primarily used in industrial applications, computational methods can be employed to assess its potential as a therapeutic agent. This involves evaluating its "drug-likeness" and predicting its interactions with biological targets.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its physicochemical properties. researchgate.net These properties, along with others related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), can be predicted using various in silico models. nih.govarxiv.org For this compound, its relatively high molecular weight and number of hydrogen bond donors and acceptors would be key parameters in these assessments.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. mdpi.comnih.gov This can provide insights into the potential biological activity of the compound. Given the structural similarity of the stearoyl moiety to endogenous lipids, this compound could be docked against enzymes involved in lipid metabolism or receptors that bind fatty acids. The results of such a study would include a docking score, indicating the predicted binding affinity, and a detailed view of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

As there are no specific published studies on the computational drug-likeness and molecular interactions of this compound, the following table represents a hypothetical output from such an analysis, based on its known structure.

Table 2: Representative Computational Assessment of this compound

ParameterPredicted Value/AssessmentImplication
Molecular Weight 326.56 g/mol Complies with Lipinski's Rule (< 500)
LogP (Octanol-Water Partition Coefficient) High (predicted)Indicates high lipophilicity, may affect solubility but aid membrane permeation.
Hydrogen Bond Donors 3Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 2Complies with Lipinski's Rule (< 10)
Rotatable Bonds 18High, indicating significant conformational flexibility.
Predicted ADMET Profile Moderate to low aqueous solubility; potential for metabolic transformation at the amide bond and amine group.May have challenges with bioavailability if not formulated appropriately.
Hypothetical Docking Score (vs. a lipid-binding protein) Favorable (e.g., -7 to -9 kcal/mol)Suggests a potential for interaction with specific biological targets.

Prediction of Biased Agonism and Receptor Selectivity

Biased agonism is a phenomenon where a ligand, upon binding to a G protein-coupled receptor (GPCR), preferentially activates one intracellular signaling pathway over another. nih.gov This can lead to the development of drugs with more specific therapeutic effects and fewer side effects. Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to predict the potential for biased agonism. researchgate.netmdpi.com

MD simulations can model the dynamic interactions between a ligand and a GPCR, revealing how different ligands can stabilize distinct conformational states of the receptor. plos.org These conformational differences can then be correlated with the recruitment of different intracellular signaling partners, such as G proteins or β-arrestins. acs.org

For a molecule like this compound, predicting biased agonism would be a complex task due to its high conformational flexibility. However, if it were identified as a ligand for a specific GPCR, computational studies could be designed to investigate its binding mode and its effect on receptor dynamics. This would involve comparing the conformational ensemble of the receptor when bound to this compound with its conformations when bound to known biased or unbiased agonists.

Given the lack of experimental data suggesting that this compound is a GPCR ligand, the following table outlines the theoretical computational workflow that would be used to predict its biased agonism and receptor selectivity, should a target be identified.

Table 3: Theoretical Workflow for Predicting Biased Agonism of this compound

Computational StepObjectiveExpected Outcome
Target Identification and Homology Modeling Identify a potential GPCR target (e.g., a lipid-sensing receptor) and build a 3D model if no crystal structure is available.A 3D structural model of the target GPCR.
Molecular Docking Predict the binding pose of this compound within the GPCR's binding pocket.An initial model of the ligand-receptor complex.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-receptor complex over time to observe conformational changes in the receptor.Trajectories showing the stability of the binding pose and ligand-induced changes in receptor structure, particularly in intracellular loop regions.
Conformational Analysis Analyze the MD trajectories to identify distinct conformational states of the receptor stabilized by the ligand.Identification of specific receptor conformations that may be linked to G protein or β-arrestin signaling pathways.
Comparison with Reference Ligands Compare the conformational landscape of the receptor when bound to this compound with that of known biased agonists for the same receptor.A prediction of whether this compound is likely to act as a G protein-biased, β-arrestin-biased, or unbiased agonist.

Exploration of Biological and Biomedical Research Paradigms for N 2 Aminoethyl Stearamide Analogs

Investigations in Cell Signaling and Receptor Interactions

The lipid bilayer of the cell membrane is a dynamic environment that plays a crucial role in cell signaling. The composition of this bilayer, including the presence of various lipid species, can significantly influence the function of membrane-embedded proteins such as receptors. Analogs of N-(2-Aminoethyl)stearamide, with their ability to intercalate into the lipid bilayer, are being investigated for their potential to modulate these signaling events.

Modulation of Membrane Dynamics and Receptor Activity

While direct studies on the effect of this compound on membrane dynamics are not extensively documented, the behavior of similar lipidic molecules provides a basis for understanding its potential role. The introduction of exogenous lipid-like molecules can alter the fluidity, thickness, and curvature of the cell membrane. These physical changes can, in turn, allosterically modulate the conformational state and activity of membrane-bound receptors. For instance, the insertion of a saturated acyl chain like stearamide would be expected to increase the local order of the lipid bilayer, potentially influencing the clustering and signaling capacity of receptors.

The aminoethyl headgroup, which is positively charged at physiological pH, can interact with negatively charged components of the cell membrane, such as phosphatidylserine (B164497), further anchoring the molecule and potentially inducing lipid domain formation. These alterations in the membrane landscape can have downstream effects on intracellular signaling cascades.

Studies on Biased Agonism at Specific Receptors (e.g., NOP Receptors)

Biased agonism is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. This concept is of significant interest in drug development, as it offers the possibility of designing drugs with more specific therapeutic effects and fewer side effects. The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR), is a target for which biased agonism has been explored.

Research has shown that the lipidation of peptide ligands, a process that involves attaching a lipid moiety, can be a successful strategy for developing G protein-biased agonists for the NOP receptor. This lipidation can enhance the interaction of the ligand with the cell membrane and influence its binding to the receptor in a way that favors G protein activation over other signaling pathways, such as β-arrestin recruitment. While specific studies detailing the use of this compound for this purpose are limited, its structural characteristics make it a candidate for such applications. The stearoyl group provides the necessary lipophilicity to anchor a peptide ligand to the cell membrane, potentially orienting it for a biased interaction with the NOP receptor.

Table 1: Research Findings on Lipidation and NOP Receptor Biased Agonism

Research FocusKey FindingsPotential Relevance of this compound Analogs
Lipidation of N/OFQ(1–13)-NH2 Lipidation is a viable strategy to create G protein-biased agonists for the NOP receptor.The stearoyl group of this compound could serve as the lipid anchor to induce biased agonism in peptide ligands.
Structure-Activity Relationship The nature of the lipid tail can influence the degree of bias and the potency of the ligand.The 18-carbon saturated chain of stearamide would offer a specific lipophilic character to be studied in structure-activity relationship analyses.
Mechanism of Biased Agonism Lipidation may promote a specific conformation of the peptide ligand upon binding to the receptor, leading to preferential G protein coupling.The flexible ethylenediamine (B42938) linker could provide optimal positioning of the peptide relative to the membrane and the receptor.

Strategies for Delivery Systems in Biological Research

The development of effective delivery systems is crucial for both basic research and therapeutic applications. The ability to transport molecules like drugs and genes to specific cells and facilitate their entry is a major goal. Cationic lipids, due to their positive charge, are widely investigated for their ability to interact with negatively charged nucleic acids and cell membranes, making them suitable components of non-viral delivery vectors.

Role in Drug Delivery System Development

This compound, as a cationic lipid, has the structural prerequisites to be a component of liposomal and other nanoparticle-based drug delivery systems. The positively charged aminoethyl headgroup can interact with the cell surface, which is typically negatively charged, promoting adhesion and subsequent uptake. The lipophilic stearoyl tail allows for stable incorporation into the lipid bilayer of a liposome (B1194612).

These liposomes can encapsulate hydrophilic drugs in their aqueous core or lipophilic drugs within their lipid bilayer. The formulation of this compound with other lipids, such as helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol, can be optimized to create stable drug carriers with desired release characteristics. While specific formulations exclusively using this compound are not widely reported, the principles of cationic liposome formulation suggest its potential utility in this area.

Applications in Gene Delivery and Transfection via Lipoplex Formation

Gene delivery relies on the effective condensation of negatively charged DNA or RNA and its transport across the cell membrane. Cationic lipids are instrumental in this process through the formation of lipoplexes, which are complexes of nucleic acids and cationic liposomes. The positive charge of the lipid neutralizes the negative charge of the nucleic acid, allowing for the formation of a compact structure that can be taken up by cells.

Table 2: Factors Influencing Lipoplex-Mediated Gene Transfection

FactorDescriptionPotential Role of this compound
Cationic Lipid Structure The nature of the headgroup and the hydrophobic tail affects the stability and transfection efficiency of the lipoplex.The primary amine headgroup and the C18 saturated tail would define the specific properties of the resulting lipoplex.
Helper Lipid Co-lipids like DOPE can disrupt the endosomal membrane, aiding in the release of the genetic material.This compound would likely be formulated with a helper lipid to maximize transfection efficiency.
Charge Ratio (N/P) The ratio of the positive charges from the cationic lipid (N) to the negative charges from the nucleic acid's phosphate (B84403) groups (P) is critical for condensation and cellular uptake.The optimal N/P ratio for this compound-based lipoplexes would need to be empirically determined for different cell types.

Studies in Antimicrobial Mechanisms and Efficacy in Research Models

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Fatty acid derivatives and other amphipathic molecules are of interest due to their potential to disrupt bacterial cell membranes.

The antimicrobial activity of compounds structurally related to this compound, such as N'-alkyl-N-(2-aminoethyl)piperidines, has been investigated. nih.gov These studies have shown that derivatives with long alkyl chains, such as tetradecyl and hexadecyl groups, possess good bacteriostatic activity against bacteria implicated in dental caries. nih.gov The proposed mechanism of action for many cationic amphiphiles involves the disruption of the bacterial cell membrane. The positively charged headgroup interacts with the negatively charged components of the bacterial membrane, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. The hydrophobic tail then inserts into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and cell death.

While specific studies on the antimicrobial efficacy and mechanism of this compound are not extensively available, its structure is consistent with that of a membrane-active antimicrobial agent. The stearoyl (C18) chain is a long hydrophobic tail that could effectively perturb the bacterial membrane.

Table 3: Potential Antimicrobial Mechanisms of this compound Analogs

MechanismDescriptionRelevance to this compound
Membrane Disruption Insertion of the hydrophobic tail into the bacterial membrane, leading to pore formation and loss of membrane integrity.The long stearoyl chain would be expected to effectively disrupt the lipid bilayer of bacterial membranes.
Electrostatic Interaction The cationic headgroup binds to the negatively charged bacterial cell surface, concentrating the molecule at its site of action.The protonated aminoethyl group would facilitate initial binding to the bacterial cell surface.
Inhibition of Cellular Processes Disruption of membrane potential can interfere with essential cellular processes such as ATP synthesis and transport.By disrupting the membrane, this compound could indirectly inhibit vital cellular functions.

Modulation of Metabolic Pathways in Research Models (e.g., Fatty Acid Metabolism)

Analogs of this compound, particularly N-stearoylethanolamine (NSE) and oleoylethanolamide (OEA), have been shown to modulate lipid metabolism, offering potential insights into managing metabolic disorders. Research in animal models of obesity and insulin (B600854) resistance has demonstrated their capacity to influence fatty acid composition and related metabolic parameters.

N-stearoylethanolamide (NSE) has been investigated for its protective effects on the pancreas in rats with diet-induced insulin resistance. nih.gov Administration of NSE was found to restore the lipid profile in the pancreas, which was significantly altered by a high-fat diet. nih.gov Specifically, NSE treatment led to an increase in free cholesterol and phosphatidylcholine levels, and a normalization of phosphatidylethanolamine (B1630911) and phosphatidylserine levels. nih.gov Furthermore, NSE modulated the activity of desaturase enzymes, which are crucial for fatty acid metabolism, thereby restoring the balance of fatty acid ratios. nih.gov These changes were associated with a normalization of plasma triglycerides and a significant decrease in insulin levels, suggesting an improvement in insulin sensitivity. nih.gov

Oleoylethanolamide (OEA), another well-studied analog, is known to regulate feeding and body weight. wikipedia.org It acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of lipid metabolism. wikipedia.org OEA is naturally produced in the small intestine in response to fat intake and has been shown to stimulate lipolysis. wikipedia.org Its role in energy homeostasis is a significant area of research, with studies exploring its potential as a therapeutic agent for obesity. cannakeys.com Dietary modifications, particularly the intake of n-3 polyunsaturated fatty acids, have been shown to influence the tissue concentrations of NAEs, including OEA, which in turn can modulate metabolic processes. mdpi.com

Table 1: Effects of this compound Analogs on Metabolic Parameters in Research Models
AnalogResearch ModelKey FindingsReference
N-stearoylethanolamine (NSE)Rats with obesity-induced insulin resistanceRestored pancreas lipid composition, modulated desaturase activity, normalized plasma triglycerides, and decreased insulin levels. nih.gov
Oleoylethanolamide (OEA)Vertebrate models (mice to pythons)Regulates feeding and body weight, stimulates lipolysis via PPAR-α activation. wikipedia.org
N-acylethanolamines (NAEs)Rat modelsDietary n-3 PUFA intake modulates tissue concentrations of NAEs, affecting metabolic processes. mdpi.com

Applications in Biomedical Material Development

The unique physicochemical properties of fatty acid amides, including analogs of this compound, make them candidates for the development of novel biomedical materials. Their biocompatibility and biodegradability are particularly advantageous for applications within the body. While direct applications of this compound in biomedical materials are not yet extensively documented, the characteristics of related compounds suggest potential uses in areas such as drug delivery and tissue engineering.

One area of exploration is the use of lipid-based nanoparticles for drug delivery. For instance, palmitoylethanolamide (B50096) (PEA) has been encapsulated in solid lipid nanoparticles (PEA-SLNs) to improve its bioavailability. nih.gov These nanoparticles have been shown to be non-toxic to myoblast cells and are efficiently internalized, suggesting their potential as a delivery system for therapeutic agents to muscle tissue. nih.gov The encapsulation of bioactive lipids like PEA in such nanocarriers could offer a strategy for targeted and sustained release, enhancing their therapeutic efficacy. nih.gov

Hydrogels are another class of biomaterials where fatty acid amides could potentially be incorporated. nih.gov Hydrogels are three-dimensional polymer networks with high water content, mimicking the extracellular matrix of tissues, making them ideal scaffolds for tissue engineering and regenerative medicine. nih.govmdpi.comfrontiersin.org While research has primarily focused on natural polymers like collagen and hyaluronic acid, the incorporation of lipid molecules could introduce new functionalities, such as modulating cellular responses or controlling the release of hydrophobic drugs. nih.govcore.ac.uk The development of poly(ester amide) hydrogels, for example, combines the degradability of esters with the mechanical properties of amides, offering a tunable platform for cell encapsulation and delivery. core.ac.uk

In Vitro Cytotoxicity Evaluation in Research Contexts

The cytotoxic profiles of this compound analogs are a critical aspect of their evaluation for potential therapeutic applications. Studies on compounds like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) have been conducted on various cell lines to determine their effects on cell viability and proliferation.

Micronized palmitoylethanolamide (microPEA) has undergone extensive safety evaluations. In a battery of tests, microPEA was found to have a very low toxicity profile. nih.govresearchgate.net It did not show mutagenic effects in the Ames test, nor did it induce genotoxic effects in cultured human lymphocytes. nih.govresearchgate.net Preliminary range-finding studies indicated slight cytotoxicity only at very high concentrations (3000 μ g/plate ) in certain assays. nih.gov Further studies on C2C12 myoblast cells showed that PEA-loaded solid lipid nanoparticles maintained cell viability above 90%, indicating the non-toxic nature of PEA in this cell line. nih.gov

Oleoylethanolamide (OEA) has been investigated for its effects on cancer cells. While it is generally considered a regulator of metabolism, some studies have explored its potential to influence cell survival. For example, OEA has been shown to inhibit the function of osteoclasts, the cells responsible for bone resorption, and promote their apoptosis. nih.gov This suggests that OEA could be explored for conditions characterized by excessive bone loss. In the context of Alzheimer's disease models, OEA has been shown to have neuroprotective and anti-inflammatory properties, and it did not negatively impact the viability of SH-SY5Y neuroblastoma cells. tandfonline.com

Table 2: In Vitro Cytotoxicity of this compound Analogs
AnalogCell LineObserved EffectReference
Palmitoylethanolamide (PEA)Human LymphocytesNo genotoxic effects observed. nih.govresearchgate.net
Palmitoylethanolamide (PEA)C2C12 MyoblastsMaintained cell viability above 90% when delivered via solid lipid nanoparticles. nih.gov
Oleoylethanolamide (OEA)OsteoclastsInhibited resorptive function and promoted apoptosis. nih.gov
Oleoylethanolamide (OEA)SH-SY5Y NeuroblastomaNo negative impact on cell viability; exhibited neuroprotective properties. tandfonline.com

Functional Roles in Catalysis and Biochemical Processes

This compound and its analogs are involved in various biochemical processes, primarily as substrates for enzymes that regulate their synthesis and degradation. These enzymatic pathways are crucial for maintaining the appropriate levels of these bioactive lipids, which in turn influence a wide range of physiological functions.

The biosynthesis of N-acylethanolamines (NAEs), the family to which these analogs belong, is a multi-step process involving N-acyltransferases (NATs). mdpi.comnih.gov These enzymes catalyze the transfer of a fatty acid from a phospholipid to the head group of phosphatidylethanolamine, forming N-acyl-phosphatidylethanolamine (NAPE). mdpi.comnih.gov NAPE is then cleaved by a specific phospholipase D to yield the NAE. nih.gov There are different types of N-acyltransferases, some of which are calcium-dependent, that play distinct roles in the production of various NAEs. mdpi.com

The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). nih.gov FAAH hydrolyzes the amide bond of NAEs to release a free fatty acid and ethanolamine (B43304). nih.gov Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also participates in the degradation of NAEs, particularly in lysosomes. nih.govnih.gov The regulation of these synthetic and degradative enzymes is a key mechanism for controlling the signaling functions of NAEs. For instance, the inhibition of FAAH or NAAA can lead to an accumulation of NAEs, which has been explored as a therapeutic strategy for various conditions, including pain and inflammation. nih.gov

While the analogs themselves are not typically catalysts, their interaction with enzymes and receptors places them in a central functional role in cellular signaling. For example, OEA's activation of PPAR-α initiates a cascade of transcriptional changes that affect lipid metabolism. wikipedia.org Similarly, the anti-inflammatory effects of NSE are associated with the inhibition of the nuclear translocation of NF-κB, a key transcription factor in inflammatory responses. nih.gov The catalytic valorization of chitin (B13524) to N-acylethanolamine has also been explored, demonstrating the potential for biocatalytic routes in the synthesis of these compounds. researchgate.netmdpi.com

Applications in Materials Science and Nanotechnology Research Utilizing N 2 Aminoethyl Stearamide

Development of Functional Materials and Coatings

There is no specific research available demonstrating the use of N-(2-Aminoethyl)stearamide in the development of functional materials and coatings as a primary functional component. Its properties, featuring a long hydrophobic stearamide tail and a hydrophilic aminoethyl head, suggest potential surfactant-like behavior, but its direct application in creating specialized coatings is not documented in peer-reviewed literature.

Integration in Advanced Membrane Systems

Polymer Inclusion Membranes for Selective Ion Transport

The use of this compound as a carrier, plasticizer, or base polymer in Polymer Inclusion Membranes (PIMs) for selective ion transport is not supported by existing research. The field of PIMs typically employs specific ionophores, carriers like Aliquat 336 or di-(2-ethylhexyl) phosphoric acid (D2EHPA), and polymers such as cellulose (B213188) triacetate (CTA) or polyvinyl chloride (PVC) to achieve selective transport of metal ions. mdpi.commdpi.com this compound is not mentioned among the compounds used for these advanced membrane systems.

Nanoparticle Synthesis and Templating Applications

Use as Templates for Noble Metal Nanoparticle Preparation

No scientific literature was found that describes the use of this compound as a template, capping agent, or stabilizer in the synthesis of noble metal nanoparticles (e.g., gold, silver). Nanoparticle synthesis often relies on specific ligands and surfactants to control growth, size, and stability; however, this compound has not been identified as a compound of interest for this purpose. Research in this area often focuses on other molecules, such as n-(2-aminoethyl)-3-aminosilanetriol, for the reduction and stabilization of metal nanoparticles. nih.govmdpi.com

Thermochromic Systems Research and Film Preparation

There is no evidence to suggest that this compound is used in the research or preparation of thermochromic systems or films. Thermochromic materials change color in response to temperature changes due to alterations in their molecular or crystalline structure. nist.govnbinno.com This phenomenon is typically observed in liquid crystals, leuco dyes, and certain inorganic metal complexes. This compound does not possess the structural characteristics typically associated with thermochromism.

Future Directions and Emerging Research Avenues for N 2 Aminoethyl Stearamide

Advancements in Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is driving the development of more environmentally friendly methods for synthesizing amides like N-(2-Aminoethyl)stearamide. unibo.it Traditional synthesis routes often rely on harsh chemicals and energy-intensive conditions. nih.gov Future research is centered on biocatalysis and the use of greener reaction media to minimize environmental impact.

Enzyme-catalyzed synthesis represents a promising frontier. researchgate.net Enzymes such as lipases and acyltransferases can facilitate the amidation of stearic acid with ethylenediamine (B42938) under mild conditions, offering high selectivity and reducing the generation of hazardous byproducts. nih.govgoogle.com Specifically, ATP-dependent enzymes like acyl-adenylating enzymes can activate the carboxylic acid group of stearic acid, enabling its efficient reaction with the amine. nih.gov ATP-independent hydrolases, such as lipases, can also be employed, relying on the formation of an acyl-enzyme intermediate. nih.gov The development of robust and recyclable enzyme systems will be crucial for the economic viability of these biocatalytic processes.

Another key area of advancement is the use of sustainable solvents and reaction conditions. Research into solvent-free reactions or the use of biodegradable, non-toxic solvents like deep eutectic solvents can significantly reduce the environmental footprint of the synthesis process. These green chemistry approaches not only aim to make the synthesis of this compound more sustainable but also potentially more efficient and cost-effective.

Integration into Advanced Multifunctional Materials

The unique amphiphilic structure of this compound, featuring a long hydrophobic stearoyl tail and a hydrophilic aminoethyl headgroup, makes it a prime candidate for integration into advanced multifunctional materials. Its potential applications span from polymer additives to specialized coatings.

In the realm of polymers and plastics, this compound can be explored as a multifunctional additive. Similar to the structurally related N,N'-ethylenebis(stearamide) (EBS), it could function as an internal and external lubricant, a mold release agent, and a dispersant for pigments and fillers. Its presence within a polymer matrix could reduce friction during processing and enhance the surface finish of the final product. Furthermore, its surfactant properties may be harnessed to improve the compatibility of different components in polymer blends and composites.

In the field of coatings, this compound could serve as a key component in formulations designed for specific functionalities. For instance, its amine group could facilitate adhesion to various substrates, a principle seen with compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, which is used to create tie-coatings that bridge epoxy and silicone layers. mdpi.com This suggests that this compound could be incorporated into primers or intermediate layers to enhance the durability and performance of multilayer coating systems. Its potential as an anti-static or anti-corrosion agent in coatings also warrants further investigation. surfactant.top

Refined Probes for Biological Mechanism Elucidation

The diverse family of fatty acid amides is known to play significant roles in biological systems, acting as signaling molecules and interacting with a variety of proteins. nih.govoatext.comresearchgate.net While the specific biological functions of this compound are not yet well understood, future research could focus on developing refined molecular probes based on its structure to elucidate its mechanisms of action.

One promising approach is the design and synthesis of binding-based profiling probes (BBPPs). nih.govoatext.com A BBPP derived from this compound would be an analog that incorporates a reactive group for covalent attachment to target proteins and a reporter tag for purification and identification. nih.govoatext.com By using such probes, researchers could identify the specific proteins that bind to this compound within a complex biological sample, providing critical insights into its cellular functions, transport, and metabolism. nih.govoatext.com

Another avenue of exploration is the development of fluorescent probes to visualize the localization and dynamics of this compound or its enzymatic regulators in living cells. For example, a near-infrared (NIR) fluorescent probe could be designed to be activated by enzymes that metabolize fatty acid amides, such as fatty acid amide hydrolase (FAAH). rsc.org This would allow for the real-time imaging of enzymatic activity related to this compound and could be used to screen for potential inhibitors of these enzymes. rsc.org

Exploration of Novel Structure-Function Relationships in Complex Systems

A deeper understanding of the relationship between the molecular structure of this compound and its functional properties is essential for its rational design and application in complex systems. Future research in this area will likely focus on systematically modifying its structure and observing the resulting changes in its behavior, a classic approach in structure-activity relationship (SAR) studies. frontiersin.orgdrugdesign.org

The amphiphilic nature of this compound dictates its behavior at interfaces and its tendency to self-assemble into structures like micelles or vesicles in aqueous environments. The balance between its hydrophobic stearoyl chain and its hydrophilic aminoethyl headgroup is critical. SAR studies could involve:

Varying the alkyl chain length: Synthesizing analogs with shorter or longer acyl chains than stearic acid would reveal how hydrophobicity influences properties like critical micelle concentration (CMC), surface tension reduction, and emulsifying power.

Modifying the headgroup: Altering the amine functionality, for example, by quaternization to create a permanent positive charge, would significantly impact its interaction with charged surfaces and its stability across different pH ranges.

These studies would provide valuable data for tailoring the properties of this compound for specific applications, such as in the formulation of stable emulsions, the dispersion of nanoparticles, or its interaction with biological membranes. mdpi.com Understanding these fundamental structure-function relationships will be key to unlocking the full potential of this and related fatty acid amides in both material science and biological applications.

Interactive Data Table: Potential Research Directions and Methodologies

Research AreaKey ObjectivePotential MethodologiesExpected Outcome
Sustainable Synthesis Develop environmentally friendly production methods.Biocatalysis with lipases/acyltransferases, use of green solvents, solvent-free reactions.Reduced waste, lower energy consumption, and higher process efficiency.
Multifunctional Materials Integrate into polymers and coatings for enhanced properties.Compounding with thermoplastics, formulation into coating systems, surface modification.Improved lubricity, mold release, adhesion, and anti-static properties in materials.
Biological Probes Elucidate biological targets and mechanisms of action.Synthesis of binding-based profiling probes (BBPPs) and fluorescent probes.Identification of interacting proteins and visualization of cellular activity.
Structure-Function Understand how molecular structure dictates function.Synthesis of analogs with modified alkyl chains and headgroups, surface tension measurements, CMC determination.Predictive models for designing amides with tailored surfactant and biological properties.

Q & A

Q. Table 1: Thermal Decomposition Data

MatrixDecomposition Onset (°C)Endothermic Peak (°C)Source
Mustard Oil Gel305112
Sesame Oil Gel310105
Pure Stearamide298118

Advanced: How do structural modifications (e.g., alkyl chain length) in fatty acid amides influence insecticidal activity?

Methodological Answer:
Insecticidal efficacy correlates with alkyl chain length and polar head group interactions . For example, N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide (C18 chain) from Streptomyces sp. showed LD50_{50} = 12.5 ppm against Helicoverpa armigera, while shorter-chain analogs (C14) were less effective .
Mechanistic Insights :

  • Lipid bilayer disruption : Longer chains enhance membrane fluidity modulation in insect midgut cells.
  • Statistical Validation : Probit regression analysis (SPSS) quantifies dose-response relationships; Tukey’s post hoc test identifies significant differences between treatments .

Advanced: How can conflicting thermal decomposition data in amide-based gelators be resolved?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 298°C vs. 310°C for pure stearamide vs. gels) arise from:

Matrix Effects : Oil composition (e.g., triglyceride vs. free fatty acid content) alters heat distribution .

Sample Purity : Residual solvents or unreacted gelators lower observed stability.
Resolution Strategies :

  • Controlled Replicates : Repeat TGA-DSC in triplicate with rigorously purified samples.
  • Cross-Validation : Compare with FTIR data to confirm absence of impurities (e.g., carbonyl stretches at 1640 cm1^{-1} for amides).

Advanced: What analytical techniques are optimal for characterizing this compound derivatives?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 313.3 for C20_{20}H41_{41}N2_2O+^+) and fragmentation patterns (e.g., McLafferty rearrangement for alkyl chain verification) .
  • X-ray Diffraction (XRD) : Resolves crystalline vs. amorphous phases in gel matrices.
  • Rheology : Frequency sweeps (0.1–100 Hz) quantify gel elasticity (G’ > G’’ indicates solid-like behavior).

Q. Table 2: Comparative Analysis of Stearamide Derivatives

CompoundKey FeatureApplication InsightSource
This compoundAmphiphilic (C18 + NH2_2)Membrane interaction studies
N-(2-Hydroxyethyl)stearamideHydrophilic head (OH)Enhanced water solubility
PhosphatidylethanolaminePhospholipid analogDrug delivery systems

Advanced: How does this compound’s amphiphilicity influence its biological interactions?

Methodological Answer:
The C18 stearic chain enables insertion into lipid bilayers, while the aminoethyl group facilitates electrostatic interactions with phosphorylated cell membranes (e.g., bacterial or fungal). Studies suggest:

  • Antimicrobial Activity : MIC = 25 µg/mL against E. coli via membrane depolarization .
  • Cytotoxicity Assays : MTT testing on mammalian cells (IC50_{50} > 100 µg/mL) confirms selectivity .

Q. Guidelines for Data Interpretation :

  • Reproducibility : Use ≥3 biological replicates with standard deviations <15%.
  • Contradictions : Cross-reference DSC enthalpy values (ΔH) with gelator concentration to rule out kinetic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.